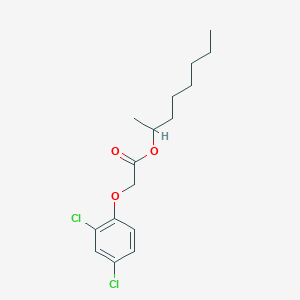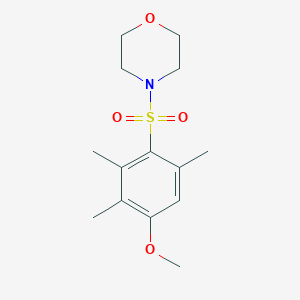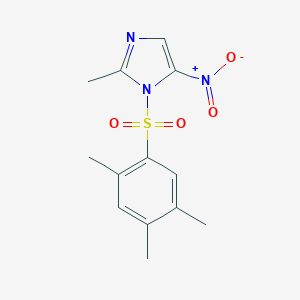
2,4-D-meptyl
説明
2,4-D-meptyl is a derivative of 2,4-D . It is a herbicide that belongs to the phenoxyacetic group . The IUPAC name for 2,4-D-meptyl is )-1-methylheptyl (2,4-dichlorophenoxy)acetate .
Molecular Structure Analysis
The molecular formula of 2,4-D-meptyl is C16H22Cl2O3 . The InChIKey is GJNVTNDAZUATRV-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,4-D-meptyl is highly soluble in water and most organic solvents . It is relatively volatile but may leach to groundwater under certain conditions .科学的研究の応用
Pesticide Risk Assessment
The active substance 2,4-D-meptyl has been used in pesticide risk assessment . It’s evaluated for its identity, physical/chemical/technical properties, and methods of analysis . The risk assessment also includes its mammalian toxicity, residues, environmental fate and behaviour, and ecotoxicology .
Weed Control
Since its discovery and initial commercialization in the 1940s, 2,4-D has been an important tool for weed control in a wide variety of crop and noncrop uses . It has helped elucidate the characteristics of 2,4-D and provided basic methods that have been used to investigate the properties of hundreds of herbicides that followed it .
Plant Physiology
2,4-D activity in plants is a significant area of study. Research has been conducted to understand the overall activity of 2,4-D in plants and plant sensitivity to 2,4-D .
Toxicological Impacts
The toxicological impacts of 2,4-D are another important area of research. Studies have been conducted to understand the toxicological impacts of 2,4-D on various organisms .
Environmental Behavior
The environmental behavior of 2,4-D is a crucial aspect of its research. Studies have been conducted to understand how 2,4-D behaves in the environment, including its effects on soil, groundwater, surface water, sediment, and air .
Microbial Biodegradation
Some fungal strains isolated from soils with a history of application of 2,4-D have shown the ability to remove 2,4-D . This suggests that 2,4-D could potentially be biodegraded by certain microorganisms .
Future Uses
New uses for 2,4-D, sometimes enabled by biotechnology, continue to be developed . This includes potential applications in various fields of agriculture and environmental management .
作用機序
Target of Action
2,4-D-Meptyl is a member of the family of 2,4-dichlorophenoxyacetic acid compounds and is a phenoxy herbicide . Its primary targets are broad-leaved weeds . The compound acts as a synthetic auxin, a type of plant hormone, and is selective, meaning it kills dicots (broad-leaved plants) without affecting monocots .
Mode of Action
The mode of action of 2,4-D-Meptyl is selective and systemic . It is absorbed through the roots of plants and increases the biosynthesis and production of ethylene . This causes uncontrolled cell division, which damages the vascular tissue of the plant . Essentially, 2,4-D-Meptyl mimics the action of natural auxin at the molecular level, leading to abnormal growth, senescence, and plant death .
Biochemical Pathways
2,4-D-Meptyl affects various metabolic pathways in plants. The compound very rapidly undergoes various transformations, and its predominant metabolic pathways and rates vary with different plant species . For instance, among 2,4-D metabolites in cereals, there prevailed 1-O-(2,4-dichlorophenoxyacetyl)-Β-D-glucose while the glycoside of 2,4-dichlorophenol prevailed in strawberry plants .
Pharmacokinetics
It is known that the compound is highly soluble in water , which suggests it can be readily absorbed and distributed within the plant system. More research would be needed to fully outline the ADME properties of 2,4-D-Meptyl and their impact on its bioavailability.
Result of Action
The result of the action of 2,4-D-Meptyl is the death of the target plants. By causing uncontrolled cell division and damaging vascular tissue, the compound disrupts normal plant growth and development . This leads to abnormal growth, senescence, and ultimately, plant death .
Action Environment
The action, efficacy, and stability of 2,4-D-Meptyl can be influenced by various environmental factors. For instance, the compound may persist in aquatic systems under certain conditions
将来の方向性
特性
IUPAC Name |
octan-2-yl 2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2O3/c1-3-4-5-6-7-12(2)21-16(19)11-20-15-9-8-13(17)10-14(15)18/h8-10,12H,3-7,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNVTNDAZUATRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6041343 | |
| Record name | 2,4-D-meptyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-D-meptyl | |
CAS RN |
1917-97-1 | |
| Record name | 2-Octanol, (2,4-dichlorophenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1917-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-D-meptyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-D-meptyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6041343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-D-MEPTYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P9YR9Z214 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-chloro-2,2-diphenylacetate](/img/structure/B239427.png)
![1-(2,4-Dimethylphenyl)-4-[(4-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B239429.png)







![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B239463.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B239467.png)
